molecular formula C21H18N4O2S B2447536 (E)-2-styryl-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile CAS No. 940986-75-4

(E)-2-styryl-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

Cat. No. B2447536
M. Wt: 390.46
InChI Key: SIPYNBCTILDPEV-CMDGGOBGSA-N
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Description

(E)-2-styryl-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Medicinal Chemistry Applications

Research in medicinal chemistry has explored the structural manipulation and biological evaluation of compounds structurally related to "(E)-2-styryl-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile". For example, the development of novel piperazinopyrrolo[1,2-a]thieno[3,2-e]- and -[2,3-e]pyrazine derivatives has been reported, aiming to determine the necessary requirements for high affinity on the 5-HT3 receptors with high selectivity versus other 5-HT receptor subtypes. These compounds, including variants with benzyl- or allylpiperazine substituents without substitutions on the thiophene ring, have shown nanomolar range affinity for 5-HT3 receptors. Some of these compounds were characterized as partial agonists and displayed potent anxiolytic-like activity in vivo at very low doses in the light/dark test, highlighting their potential in treating anxiety-related disorders (Rault et al., 1996).

Material Science Applications

In the field of material science, the synthesis and modification of compounds related to "(E)-2-styryl-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile" have been explored for their optoelectrochemical properties. Star-shaped thiophene and pyrrole functionalized monomers have been synthesized and their electrochemical copolymerization with thiophene and pyrrole achieved. These copolymers exhibited low λmax for π–π* electronic transitions accompanied by a high band gap compared to polythiophene and polypyrrole, indicating potential applications in optoelectronic devices due to their unique electronic properties (Ak & Toppare, 2009).

Pharmacological Research Applications

Pharmacological research involving compounds structurally related to "(E)-2-styryl-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile" has focused on their potential antimicrobial and antitubercular activities. Novel synthetic routes and biological screenings have been conducted to evaluate the efficacy of these compounds against various microorganisms. For instance, studies have synthesized and evaluated benzofuran and benzo[d]isothiazole derivatives for their inhibition of Mycobacterium tuberculosis DNA GyrB, showcasing the potential of these compounds in developing new antitubercular agents (Reddy et al., 2014).

properties

IUPAC Name

2-[(E)-2-phenylethenyl]-5-[4-(thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S/c22-15-17-21(27-19(23-17)9-8-16-5-2-1-3-6-16)25-12-10-24(11-13-25)20(26)18-7-4-14-28-18/h1-9,14H,10-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIPYNBCTILDPEV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=C(N=C(O2)C=CC3=CC=CC=C3)C#N)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=C(N=C(O2)/C=C/C3=CC=CC=C3)C#N)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-styryl-5-(4-(thiophene-2-carbonyl)piperazin-1-yl)oxazole-4-carbonitrile

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